2-(4-Methylpiperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBGPUPDPECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438161 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145208-86-2 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Building Blocks of Success: Pyrimidine and Piperazine in Drug Discovery
Significance of Pyrimidine and Piperazine Moieties in Contemporary Drug Discovery and Development
The Pyrimidine Moiety:
The pyrimidine ring is a fundamental building block of life, forming the structural core of the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.com This inherent biological relevance makes pyrimidine-containing molecules readily recognized and processed by biological systems. In drug design, the pyrimidine scaffold is highly valued for its ability to act as a versatile template. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. nih.gov
The synthetic accessibility of pyrimidines allows for the straightforward introduction of various substituents at multiple positions on the ring, enabling fine-tuning of a compound's pharmacological properties. This has led to the development of a vast number of pyrimidine-based drugs with a wide range of therapeutic applications, including:
Anticancer agents: Many kinase inhibitors, such as EGFR inhibitors used in lung cancer, incorporate a pyrimidine core. nih.gov
Antiviral drugs: Pyrimidine analogues are a cornerstone of antiviral therapy. nih.gov
Antibacterial and Antifungal agents: The pyrimidine scaffold is present in numerous antimicrobial drugs.
Central Nervous System (CNS) agents: Pyrimidine derivatives have been developed as anticonvulsants, antipsychotics, and agents for neurodegenerative diseases. mdpi.com
The Piperazine Moiety:
Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs. Its widespread use stems from its unique physicochemical properties that can significantly enhance the drug-like qualities of a molecule.
The key advantages of incorporating a piperazine moiety include:
Improved Pharmacokinetics: The two nitrogen atoms of piperazine can be protonated at physiological pH, which generally increases the aqueous solubility of a compound. This is often a critical factor for achieving good oral bioavailability.
Versatile Linker: The piperazine ring provides a flexible yet conformationally constrained linker that can be used to connect different pharmacophoric elements within a drug molecule.
Modulation of Basicity: The basicity of the piperazine nitrogens can be modulated through substitution, allowing for precise control over a compound's physicochemical properties and its interactions with biological targets.
Broad Biological Activity: Piperazine-containing compounds have demonstrated a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects. nih.govnih.gov
The following table highlights some of the key attributes and therapeutic applications of the pyrimidine and piperazine moieties.
| Moiety | Key Attributes | Therapeutic Applications |
| Pyrimidine | - Component of DNA/RNA- Hydrogen bonding capacity- Synthetic versatility | - Anticancer- Antiviral- Antibacterial- CNS disorders |
| Piperazine | - Improves solubility and bioavailability- Versatile linker- Modifiable basicity | - Antipsychotic- Anti-inflammatory- Anticancer |
Receptor Modulatory Effects
Serotonin (B10506) Receptor (5-HT7) Antagonism and Binding Affinity Profiling
Derivatives of this compound have been identified as potent ligands for the serotonin 5-HT7 receptor. A key model ligand in this class is 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, which served as a basis for structure-activity relationship (SAR) studies to explore the structural requirements for high-affinity binding.
In a comprehensive study, a series of unfused heterobiaryls substituted with the piperazin-1-yl moiety were synthesized and evaluated for their 5-HT7 receptor affinity. The binding affinities, expressed as Kᵢ values, were determined through radioligand binding assays using human embryonic kidney (HEK293) cells that overexpress the human 5-HT7b receptor. The research highlighted that modifications at the 4- and 6-positions of the pyrimidine ring significantly influence the binding affinity. For instance, the introduction of various substituents allowed for a detailed exploration of the chemical space around the core scaffold. The functional antagonist activity of selected high-affinity compounds was further confirmed by their ability to inhibit cyclic adenosine monophosphate (cAMP) production.
The binding affinities for a selection of these derivatives are presented below.
Table 1: 5-HT7 Receptor Binding Affinities of this compound Derivatives
| Compound Number | Compound Name | Kᵢ (nM) |
|---|---|---|
| 2 | 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 180 |
| 14 | 4-(3-Furyl)-6-n-hexyl-2-(4-methylpiperazin-1-yl)pyrimidine | 180 |
| 15 | 4-sec-Butyl-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 480 |
| 16 | 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | 130 |
| 17 | 4-(Cyclohexenylethynyl)-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | 260 |
Data sourced from reference
Dopamine (B1211576) Receptor (D2) Modulation
Scientific literature available does not provide specific data on the direct modulatory effects of this compound derivatives on the dopamine D2 receptor. While other classes of arylpiperazine compounds are well-documented as D2 receptor ligands, research specifically linking the this compound scaffold to this target is not presently available.
Enzyme Inhibition Profiles
Kinase Inhibition
There is no specific information in the available scientific literature identifying derivatives of this compound as inhibitors of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and while various pyrimidine-based scaffolds have been explored as Wee1 inhibitors, research has not specifically implicated the this compound moiety in this activity. The most prominent Wee1 inhibitors, such as adavosertib (AZD1775), are based on different heterocyclic core structures like pyrazolopyrimidinone.
In contrast to other targets, the this compound moiety is a component of highly potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). One of the most significant compounds in this class is 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (referred to as compound 7x in its discovery study).
This compound was identified as a potent inhibitor of CDK4 with a half-maximal inhibitory concentration (IC₅₀) of 3.87 nM. Its high selectivity for CDK4 was demonstrated by its minimal inhibitory activity against other cyclin-dependent kinases, including CDK1, 2, 5, 8, and 9. The mechanism of action involves targeting the ATP-binding site of the CDK4/cyclin D1 complex, which is crucial for the G1 phase of the cell cycle. The retinoblastoma protein (pRb), a primary target of CDK4, is consequently affected by this inhibition.
The potent enzymatic inhibition translates into significant antitumor activity across a wide range of cancer cell lines. The compound induces growth arrest with GI₅₀ values (concentration for 50% inhibition of cell proliferation) ranging from the nanomolar to the low micromolar scale. This broad activity suggests that the compound effectively blocks key signaling pathways required for cancer cell proliferation. Notably, it showed the highest growth inhibitory activity against mantle cell lymphoma cell lines, which are characterized by the overexpression of cyclin D1 and an associated increase in CDK4 activity.
Table 2: In Vitro CDK4 Kinase Inhibition
| Compound Name | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4 | 3.87 |
Data sourced from reference
Table 3: In Vitro Antitumor Activity (GI₅₀) of a CDK4 Inhibitor Derivative
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| K-562 | Leukemia | 0.025 |
| RPMI-8226 | Leukemia | 0.04 |
| MOLT-4 | Leukemia | 0.1 |
| HL-60(TB) | Leukemia | 0.1 |
| CCRF-CEM | Leukemia | 0.11 |
| NCI-H522 | Non-Small Cell Lung | 0.11 |
| SF-268 | CNS Cancer | 0.12 |
| UACC-257 | Melanoma | 0.12 |
| OVCAR-3 | Ovarian Cancer | 0.14 |
| MDA-MB-435 | Melanoma | 0.15 |
| A549/ATCC | Non-Small Cell Lung | 0.16 |
| MCF7 | Breast Cancer | 0.18 |
| PC-3 | Prostate Cancer | 0.22 |
| HT29 | Colon Cancer | 0.25 |
Data sourced from reference
AMPK-Related Kinase 5 (ARK5) Inhibition
Derivatives of this compound have been identified as multikinase inhibitors, with notable activity against AMPK-Related Kinase 5 (ARK5). One such compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (also referred to as 7x), has demonstrated potent inhibitory activity against ARK5 in addition to Cyclin-Dependent Kinase 4 (CDK4). nih.govnih.govacs.org This compound was identified through the analysis of over 150 novel cyano pyridopyrimidine compounds and was found to be the most active, capable of inducing apoptosis in tumor cells at concentrations between 30-100 nM. nih.govnih.gov The development of such multikinase inhibitors is part of a polypharmacological approach to identify therapeutic agents with low toxicity profiles. nih.govnih.gov
PI3Kδ Inhibition
A review of the available scientific literature did not yield specific research findings on this compound derivatives as inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ). While other pyrimidine-based scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrido[3,2-d]pyrimidines, have been investigated for PI3Kδ inhibition, data pertaining to the specific this compound core is not present in the searched sources. mdpi.commdpi.comcelonpharma.com
Epidermal Growth Factor Receptor (EGFR) Inhibition
Detailed studies focusing on derivatives of the this compound scaffold as inhibitors of the Epidermal Growth Factor Receptor (EGFR) were not identified in the conducted literature search. Although the broader class of pyrimidine-containing molecules is well-established in the field of EGFR inhibition, with several approved drugs featuring this core structure, research specifically detailing the synthesis and biological evaluation of this compound derivatives for this target is not covered in the available sources. acs.orgnih.gov
Lipoxygenase Inhibition
The this compound moiety is a key structural feature in a class of compounds investigated for their ability to inhibit lipoxygenase (LOX) enzymes. Lipoxygenases are implicated in inflammatory processes and the progression of certain cancers. Research has identified 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs as effective inhibitors of 15-lipoxygenase. The inhibitory potency of these compounds underscores their potential as targeted therapeutic agents.
CDK6 and CDK9 Inhibition
The this compound framework is integral to compounds designed to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
CDK9 Inhibition: A specific derivative, 5-(5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine, has been reported as a potent CDK9 inhibitor. The inhibition of CDK9 is a therapeutic strategy being explored in cancer treatment due to its role in regulating transcription.
CDK6 Inhibition: The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was identified as a potent inhibitor of CDK4, with an IC50 value of 3.87 nM. nih.gov Given the high degree of amino acid similarity between CDK4 and CDK6, and the fact that many inhibitors target both kinases, this finding is highly relevant. acs.org For context, the highly selective CDK4/6 inhibitor PD-0332991 showed a similar level of CDK4 inhibition in the same assays. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives incorporating the this compound scaffold have been evaluated as inhibitors of cholinesterases, enzymes central to neurosynaptic function and targets in the management of Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that substituents at both the C-2 and C-4 positions of the pyrimidine ring influence inhibitory activity.
One derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, was identified as a selective Acetylcholinesterase (AChE) inhibitor. In a related series where the methyl group on the piperazine was replaced with a phenyl group, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, emerged as a potent and selective AChE inhibitor over Butyrylcholinesterase (BuChE).
Antimicrobial and Antiparasitic Activities
Antimicrobial Activity: A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Several of these compounds demonstrated notable antibacterial and antifungal activity at a concentration of 40 μg/ml. nih.govnih.gov The presence of electronegative functional groups and heterocyclic rings, such as thiophene, is believed to enhance the antimicrobial efficacy of these molecules. nih.gov
Antibacterial Activity: Compounds 4b and 4d from the N-methylpiperazine series showed good activity. nih.govnih.gov
Antifungal Activity: Compounds 4a , 4d , and 4e from the N-methylpiperazine series showed significant activity compared to standard drugs. nih.govnih.gov
Antiparasitic Activity: The conducted search of scientific literature did not yield specific information regarding the antiparasitic activities of this compound derivatives.
Antibacterial Efficacy
Derivatives of this compound have demonstrated notable potential as antibacterial agents. Research into various substituted forms of this scaffold has revealed significant activity against a range of both Gram-positive and Gram-negative bacteria.
In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antibacterial properties. nih.gov The compounds were tested against bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Specifically, compounds designated as 4b and 4d exhibited good antibacterial activity at a concentration of 40 μg/ml. nih.gov The presence of the this compound core, combined with other structural modifications, appears to be crucial for this biological activity. The general antibacterial potential of the pyrimidine scaffold is well-documented, with various derivatives being explored for their efficacy against pathogenic bacteria. niscpr.res.inresearchgate.net
| Compound | Bacterial Strains Tested | Concentration | Observed Activity | Reference |
|---|---|---|---|---|
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4b) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 μg/ml | Good | nih.gov |
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4d) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 μg/ml | Good | nih.gov |
Antifungal Efficacy
The this compound scaffold is also a promising framework for the development of novel antifungal agents. Pyrimidine derivatives have historically been significant in agrochemicals as fungicides, and ongoing research continues to explore their therapeutic potential against human and plant fungal pathogens. mdpi.com
A study involving 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines demonstrated their effectiveness against several fungal species. nih.gov Compounds 4a , 4d , and 4e from this series showed significant antifungal activity at a concentration of 40 μg/ml against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov While the observed activity was less potent than the standard drug, fluconazole, the results highlight the scaffold's potential. nih.gov The development of pyrimidine derivatives containing an amide moiety has also yielded compounds with potent activity against various phytopathogenic fungi, in some cases exceeding that of commercial fungicides. frontiersin.org
| Compound | Fungal Strains Tested | Concentration | Observed Activity | Reference |
|---|---|---|---|---|
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a) | A. niger, P. notatum, A. fumigatus, C. albicans | 40 μg/ml | Significant | nih.gov |
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4d) | A. niger, P. notatum, A. fumigatus, C. albicans | 40 μg/ml | Significant | nih.gov |
| 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4e) | A. niger, P. notatum, A. fumigatus, C. albicans | 40 μg/ml | Significant | nih.gov |
Antiplasmodial Activity against Plasmodium falciparum Strains
The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new chemotherapeutic agents. Pyrimidine-based compounds, including those with the this compound core, have been investigated as a source of novel antimalarials. nih.govmalariaworld.org
In a notable study, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Most of the synthesized compounds exhibited good antiplasmodial activity, with IC50 values ranging from 0.74 to 6.40 μM. nih.gov Two compounds in particular, F4 and F16 , demonstrated significant activity with IC50 values of 0.75 and 0.74 μM, respectively. nih.gov These findings suggest that the tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold, which incorporates a piperazine linker, may serve as a valuable model for developing new antimalarial agents. nih.gov
Antitrypanosomal Activity against Trypanosoma brucei
Human African trypanosomiasis, or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. nih.govescholarship.org Current treatments have limitations, driving the search for new therapeutic agents. Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have recently emerged as a promising class of compounds with potent antitrypanosomal activity. nih.govescholarship.orglboro.ac.uk
Research has presented a series of these derivatives with significant in vitro efficacy against Trypanosoma brucei rhodesiense. nih.gov One compound, designated as 32 , was particularly potent, exhibiting an EC50 value of 0.5 µM. nih.govescholarship.orglboro.ac.uk Other analogues from the same series, namely 29 , 30 , and 33 , also showed impressive antitrypanosomal activities with EC50 values in the sub-micromolar range (<1 µM). nih.govlboro.ac.uk These results identify substituted 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines as promising hit molecules for further preclinical development in the fight against this neglected tropical disease. nih.govescholarship.org
| Compound | EC50 (μM) | Reference |
|---|---|---|
| 29 | <1 | nih.govlboro.ac.uk |
| 30 | <1 | nih.govlboro.ac.uk |
| 32 | 0.5 | nih.govescholarship.orglboro.ac.uk |
| 33 | <1 | nih.govlboro.ac.uk |
Anti-inflammatory and Antioxidant Properties
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)
The this compound structure is being investigated for its anti-inflammatory potential. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov Research has focused on their ability to modulate key inflammatory pathways and mediators.
Studies on related piperazine derivatives have shown a capacity to reduce the levels of pro-inflammatory cytokines. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce levels of IL-1β and TNF-α in a pleurisy test. nih.gov Furthermore, certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. mdpi.comnih.gov This selective inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The ability to inhibit inflammatory mediators like nitric oxide (NO) and various cytokines demonstrates the therapeutic potential of this class of compounds in treating inflammation-related diseases. mdpi.comresearchgate.net
Impact on Reactive Oxygen Species (ROS) Levels and Oxidative Stress
In addition to their anti-inflammatory effects, pyrimidine derivatives have been shown to possess antioxidant properties by mitigating the effects of oxidative stress. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathology of numerous inflammatory conditions.
| Compound | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| L1 | ROS levels in LPS-stimulated THP-1 cells | Reduced free radical levels | mdpi.comnih.gov |
| L2 | ROS levels in LPS-stimulated THP-1 cells | Reduced free radical levels | mdpi.comnih.gov |
An exploration into the pharmacological profile of this compound derivatives reveals a versatile scaffold with significant therapeutic potential across a range of diseases. These compounds have demonstrated noteworthy efficacy in preclinical models of inflammation, viral infections, and neurodegenerative conditions, underscoring their importance in medicinal chemistry. This article delves into the specific biological activities of these derivatives, focusing on their anti-inflammatory effects in acute lung injury and colitis, as well as their anti-HIV, osteogenic, anti-amyloid, and broader antiviral properties.
Structure Activity Relationship Sar Studies and Pharmacophore Analysis
Elucidation of Key Structural Features Dictating Biological Activity
The biological activity of compounds based on the 2-(4-Methylpiperazin-1-yl)pyrimidine scaffold is fundamentally dictated by the inherent properties of its two core heterocyclic components: the pyrimidine (B1678525) ring and the piperazine (B1678402) moiety. The pyrimidine ring is a crucial structural motif found in the nucleobases of DNA and RNA, and its derivatives are known to possess a wide spectrum of pharmacological activities. mdpi.comnih.gov Its ability to form hydrogen bonds and participate in π-π stacking interactions often allows it to function as a versatile scaffold in drug design. mdpi.comnih.gov
The piperazine ring is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its conformational flexibility and the presence of two nitrogen atoms, which can be modified to fine-tune the molecule's physicochemical properties. nih.govresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors and their basicity (pKa) can improve aqueous solubility and bioavailability, which are crucial pharmacokinetic features. nih.gov The combination of the electron-deficient pyrimidine ring and the basic piperazine moiety creates a scaffold with a unique electronic and structural profile, making it a valuable template for interacting with a variety of biological targets.
Impact of Substituent Modifications on Binding Affinity and Efficacy
Systematic modifications of the this compound structure have been instrumental in optimizing its biological activity. SAR studies have demonstrated that the potency and selectivity of these derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine and piperazine rings.
Strategic substitution on the pyrimidine core is a key method for modulating biological activity. nih.gov The electronic and steric properties of substituents at the C2, C4, C5, and C6 positions have a profound impact on target affinity. nih.gov For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the inhibitory activity and selectivity were found to be highly dependent on the groups at these positions. nih.gov
One study on fungicidal pyrimidines revealed that introducing a dimethylamino group at the C2-position and a phenoxy group at the C4-position enhanced activity. researchgate.net Conversely, placing a methyl group at the C5-position led to a decrease in fungicidal potency, highlighting the sensitivity of this position to substitution. researchgate.net In the development of bone anabolic agents, a free amino group at the C2 position of the pyrimidine ring was identified as a critical feature for potent activity. nih.gov These findings underscore that even minor alterations to the pyrimidine core can lead to significant changes in biological outcomes.
Table 1: Effect of Pyrimidine Core Substitutions on Biological Activity
| Position | Substituent | Observed Effect | Reference Compound Class | Source |
|---|---|---|---|---|
| C2 | Free Amino (-NH2) | Potent bone anabolic activity | 2-Aminopyrimidines | nih.gov |
| C2 | Dimethylamino | Good fungicidal activity | Substituted pyrimidines | researchgate.net |
| C4 | Phenoxy | Good fungicidal activity | Substituted pyrimidines | researchgate.net |
| C4 | Phenyl | Acts as an AChE inhibitor and inhibits Aβ-aggregation | N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | nih.gov |
| C5 | Methyl | Diminished fungicidal activity | Substituted pyrimidines | researchgate.net |
The piperazine moiety serves as a versatile anchor for structural modification, allowing for easy alteration of the compound's properties. researchgate.netresearchgate.net The N-methyl group in the parent compound can be replaced with other substituents to explore different binding interactions. For example, derivatives have been synthesized using both N-methylpiperazine and N-phenylpiperazine, leading to compounds with distinct antimicrobial profiles. nih.gov
In some contexts, replacing a piperidine (B6355638) ring with a piperazine can be unfavorable to activity; however, this loss can sometimes be recovered by introducing a suitable substituent, such as an N-benzyl group, on the piperazine nitrogen. nih.govacs.org This highlights the importance of the substituent at the N4 position of the piperazine ring. The ability to easily create both symmetrical and unsymmetrical disubstituted piperazine derivatives allows for extensive exploration of the chemical space to optimize target engagement and pharmacokinetic properties. researchgate.net
Table 2: Influence of Piperazine Moiety Modifications
| Modification | Example Substituent/Analog | Impact on Activity | Compound Class | Source |
|---|---|---|---|---|
| N4-Substituent | Phenyl | Altered antimicrobial profile compared to N-methyl | 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines | nih.gov |
| Ring Analog | Piperazine replacing Piperidine | Can lead to decreased activity | Pyrimidine-4-carboxamides | nih.govacs.org |
| N4-Substituent on Analog | N-Benzyl on Piperazine | Recovered activity lost from piperidine-to-piperazine switch | Pyrimidine-4-carboxamides | nih.govacs.org |
Identification and Validation of Essential Pharmacophores for Target Interaction
Pharmacophore modeling for 1-(2-pyrimidinyl)piperazine derivatives has identified the key chemical features required for biological activity. nih.gov For a series of compounds with sedative-hypnotic activity, a bioactive pharmacophore model was proposed to consist of 11 features that define the ligand's binding to its hypothetical receptor. nih.gov This model provides a three-dimensional map of the essential interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.
The pyrimidine-piperazine scaffold itself is often considered the core pharmacophore, providing a rigid framework upon which other functional groups are oriented to interact with the target. researchgate.net Molecular modeling studies have shown that the central pyrimidine ring can serve as an effective template for developing dual inhibitors that target multiple pathological pathways. nih.gov The validation of these pharmacophore models is crucial for the rational design of new, more potent, and selective derivatives.
Regioselectivity in Synthesis and its Direct Influence on Biological Outcomes
The specific arrangement of substituents on the pyrimidine ring, or its regiochemistry, is critical for biological activity. The synthesis of specific isomers, such as 2,4-disubstituted pyrimidines, requires regioselective chemical reactions to ensure the correct placement of functional groups. nih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, offer precise control over the regioselectivity, enabling the synthesis of specific (het)aryl-substituted pyrimidines. acs.org
The biological outcome is a direct consequence of this regioselectivity. As established in SAR studies, a substituent at the C2 position will have a different effect on activity than the same substituent at the C4 or C5 position. nih.govnih.govresearchgate.net For example, the distinct biological profiles of 2,4-, 2,5-, and 2,6-disubstituted pyrimidines arise from the specific spatial orientation of their functional groups, which in turn dictates their ability to fit into and interact with the binding site of a biological target. Therefore, controlling the regioselectivity during synthesis is a fundamental aspect of developing pyrimidine-based compounds with desired biological functions.
Preclinical Evaluation and in Vivo Studies of 2 4 Methylpiperazin 1 Yl Pyrimidine Containing Compounds
Assessment of Efficacy in Established Disease Models
The therapeutic potential of compounds containing the 2-(4-methylpiperazin-1-yl)pyrimidine scaffold has been investigated across several validated animal models of human diseases, including cancer, acute lung injury, and colitis.
Tumor Xenograft Models:
The in vivo antitumor efficacy of pyrimidine (B1678525) derivatives has been demonstrated in multiple xenograft models. In one study, the compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was assessed for its ability to inhibit tumor growth. The findings from these in vivo tumor regression studies highlighted the compound's potential as an anticancer agent. oup.com Another preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), a compound with a related piperidine (B6355638) core, in a mouse xenograft model of human lung cancer (H441 cells) showed a dose-dependent suppression of tumor growth. researchgate.net This inhibition of tumor proliferation was further evidenced by a reduction in the expression of the Ki-67 proliferation marker in the tumor tissue. researchgate.net Similarly, a novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83, demonstrated significant anticancer efficacy following repeated oral administration in MV4-11 acute myeloid leukemia mouse xenografts. nih.gov
Lung Injury Models:
In the context of inflammatory respiratory diseases, a novel pyrimidine derivative, referred to as compound 32, was evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. nih.gov The in vivo study revealed that the compound could significantly reduce the severity of lung injury. nih.gov This protective effect was associated with a marked reduction in the levels of inflammatory factors within the lung tissue. nih.govnih.gov
Colitis Models:
The anti-inflammatory properties of pyrimidine derivatives have also been explored in experimental models of colitis. A study involving novel polysubstituted pyrimidine derivatives, PJ-32A and PJ-92, showed their effectiveness in a dextran (B179266) sulphate sodium (DSS)-induced colitis model in mice. nih.gov Treatment with PJ-92, in particular, led to a significant reduction in clinical signs of the disease, including weight loss and colon shortening. nih.gov Furthermore, research on thieno[3,2-d]pyrimidine (B1254671) derivatives identified compound 10w as having better therapeutic effects than the reference drug filgotinib (B607452) in an acute colitis model. These findings underscore the potential of pyrimidine-based compounds in mitigating intestinal inflammation.
Investigation of Pharmacodynamic Effects and Mechanism of Action in vivo
Understanding the pharmacodynamic effects and the underlying mechanism of action is crucial for the development of targeted therapies. In vivo studies have shed light on how this compound-containing compounds exert their therapeutic effects.
In the ALI model, the pyrimidine derivative compound 32 was found to achieve its anti-inflammatory effects by reducing oxidative stress and inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Further investigation revealed that its mechanism involves the downregulation of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) and the Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) pathways. nih.gov Similarly, in colitis models, pyrimidine derivatives were shown to interfere with the NF-κB intracellular signaling cascade and suppress the expression of target genes for NF-κB and STAT1. nih.gov
In the context of oncology, the antitumor activity of compound 7x is attributed to its function as a multikinase inhibitor with potent activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). oup.com The compound CLEFMA was shown to suppress tumor growth by inhibiting the translocation of phospho-p65–NF-κB into the nucleus, thereby inhibiting its DNA-binding and transcriptional activity. researchgate.net This led to a reduction in the expression of NF-κB-regulated markers of inflammation (COX-2, TNF-α, IL-6) and invasion (VEGF, MMP9). researchgate.net For other pyrimidine derivatives, the mechanism involves potent and selective inhibition of CDK4 and CDK6. nih.gov
Beyond inflammation and cancer, other in vivo pharmacodynamic effects have been observed. The 4-methoxyphenyl (B3050149) analogue 29, a glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, demonstrated a significant decrease in tau phosphorylation after oral administration in mice. Additionally, certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, acting as histamine (B1213489) H3 receptor antagonists, were found to reduce food intake in rats and significantly affect serotonin (B10506) and dopamine (B1211576) concentrations in the brain.
Toxicological Considerations and Safety Profiling in Preclinical Models
Preclinical safety evaluation is fundamental to identifying potential toxicities. This involves in vitro cytotoxicity assays against various cell lines and in vivo assessments in animal models.
Cell Cytotoxicity:
The cytotoxic potential of numerous pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. For instance, indazol-pyrimidine-based derivatives were screened against breast (MCF-7), lung (A549), and colorectal adenocarcinoma (Caco2) cancer cells, with several compounds showing potent cytotoxic activity, in some cases exceeding that of the reference drug Staurosporine. Another study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effects against four human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32), identifying compounds with good activity. The tables below summarize the cytotoxic activities (IC₅₀ values) of various pyrimidine derivatives from different studies.
| Compound | MCF-7 (Breast) | A549 (Lung) | Caco2 (Colorectal) |
|---|---|---|---|
| 4a | 2.958 | 3.304 | 10.350 |
| 4d | 4.798 | >10 | 9.632 |
| 4e | >10 | >10 | 7.172 |
| 4f | 1.629 | >10 | >10 |
| 4g | 4.680 | >10 | 6.909 |
| 4i | 1.841 | 2.305 | 4.990 |
| Staurosporine (Reference) | 8.029 | 7.35 | 11.29 |
| Compound | MDA-MB-231 (Breast) | HT-29 (Colorectal) | U-937 (Renal) |
|---|---|---|---|
| 4 | 2.01 | 3.14 | 4.11 |
| 6a | 2.11 | 3.55 | 4.53 |
| 6b | 2.54 | 3.78 | 4.86 |
| 9 | 2.07 | 3.21 | 4.23 |
| Methotrexate (Reference) | 2.79 | 4.12 | 5.07 |
Tissue Damage Assessment and In Vivo Tolerance:
In vivo studies provide a broader view of a compound's safety. The pyrimidine derivative investigated for acute lung injury, compound 32, was identified as a "low-toxicity, highly efficient lead compound" with minimal toxicity observed. nih.gov In a study of fragment-derived MetAP2 inhibitors, two lead compounds were well tolerated in mice at high doses. Furthermore, the CDK4/6 inhibitor (compound 83) caused no negative effect on body weight and showed no clinical signs of toxicity during in vivo tumor xenograft studies. nih.gov Toxicological assessments of S-derivatives of thiopyrimidines established them as moderately to low-toxic compounds in an acute toxicity test. These findings from preclinical models suggest that the pyrimidine scaffold can be modified to achieve a favorable safety profile.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how ligands such as 2-(4-Methylpiperazin-1-yl)pyrimidine and its derivatives interact with the binding sites of biological targets like kinases, enzymes, and receptors.
Research on pyrimidine (B1678525) derivatives has extensively used molecular docking to elucidate structure-activity relationships (SAR). For instance, in the development of Class I selective histone deacetylase (HDAC) inhibitors, docking studies were performed on compounds containing a (piperazin-1-yl)pyrimidine moiety to understand their binding modes. researchgate.net Similarly, docking simulations were instrumental in rationalizing the dual inhibitory activity of N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine against cholinesterase and amyloid-β (Aβ) aggregation, suggesting the pyrimidine ring is a suitable template for targeting multiple pathological pathways in Alzheimer's disease. nih.gov
In the context of cyclin-dependent kinase (CDK) inhibitors, molecular modeling of 2,4,5-trisubstituted pyrimidines, including analogues with a 4-methylpiperazin-1-yl group, revealed key conformational changes that drive selectivity between different kinases like CDK9 and CDK2. cardiff.ac.uk These studies highlight how the methylpiperazine group can be positioned within the ATP binding pocket to form specific interactions. For example, docking of pyrimidine-based inhibitors into the active site of Polo-like kinase 1 (PLK1) showed interactions with key residues such as Cys67 and Leu59. mdpi.com The insights gained from these simulations are critical for designing next-generation inhibitors with improved target specificity.
| Compound/Scaffold | Target Protein | Key Interacting Residues | Reference |
|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | Acetylcholinesterase (AChE) | Not specified | nih.gov |
| (Piperazin-1-yl)pyrimidine carboxamide | Histone Deacetylase (HDAC) | Not specified | researchgate.net |
| 5-(5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethyl thiazol-2-amine | CDK9/cyclinT | Not specified | cardiff.ac.uk |
| Aminopyrimidine-dione derivatives | Polo-like kinase 1 (PLK1) | Cys67, Leu59, Cys133, Lys82 | mdpi.com |
| Pyrimidine-4-carboxamide derivatives | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Not specified | nih.gov |
De Novo Design and Virtual Screening Methodologies for Lead Compound Identification
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. idrblab.org VS can be broadly classified into structure-based (SBVS), which relies on the 3D structure of the target, and ligand-based (LBVS), which uses knowledge of known active molecules. idrblab.org
The this compound scaffold has been utilized in such screening campaigns. For example, the design and development of irreversible menin inhibitors involved a series of 4-(piperazin-1-yl)pyrimidines. nih.govresearchgate.net These efforts often begin by screening a large virtual library of compounds against a target, followed by filtering based on docking scores, pharmacophore models, and predicted physicochemical properties. mdpi.comresearchgate.net
In one study focused on identifying novel inhibitors for human thymidylate synthase, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed. nih.gov This was followed by more intensive computational analysis, including molecular dynamics simulations, on the top hits to design a library of new, more potent molecules. nih.gov These methodologies allow for the rapid exploration of chemical space around a core scaffold like this compound, leading to the identification of promising lead candidates for further development.
| Screening Method | Principle | Common Application |
|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docking of candidate ligands into the 3D structure of a protein target. | Lead identification when the target structure is known. |
| Ligand-Based Virtual Screening (LBVS) | Uses computational descriptors of known active ligands to find similar compounds. | Lead identification when multiple active ligands are known but the target structure is not. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Used as a filter in both SBVS and LBVS to find molecules with the correct spatial features. |
| Similarity Searching | Identifies new active compounds by measuring their structural similarity to known active compounds, often using molecular fingerprints. idrblab.org | Scaffold hopping and lead optimization. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of newly designed compounds and to understand which structural properties are key drivers for activity.
While specific QSAR studies on this compound are not widely published, research on structurally similar compounds provides significant insights. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, which are close analogues, identified several important molecular descriptors for explaining their histamine (B1213489) H4 receptor binding affinity. nih.gov These descriptors included the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological charges and atomic properties. nih.gov
QSAR models for various classes of pyrimidine derivatives have been developed using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). tandfonline.comimist.ma These studies confirm that a combination of topological, electronic, and steric descriptors can effectively model the biological activity of pyrimidine-based compounds. mdpi.comnih.gov The predictive power of these models is rigorously tested through internal (cross-validation) and external validation methods to ensure their reliability for guiding the design of new molecules. tandfonline.comimist.ma
| Descriptor Type | Example Descriptor | Structural Interpretation | Reference |
|---|---|---|---|
| Topological | Path/Walk 4-Randic Shape Index (PW4) | Relates to the size, shape, and degree of branching in the molecule. | nih.gov |
| Geometric | Mean Square Distance (MSD) Index | Encodes information about the 3D geometry of the molecule. | nih.gov |
| Electronic | Topological Charges (GGI9, JGI2) | Describes the electronic distribution and charge properties within the molecule. | nih.gov |
| Physicochemical | Lipophilicity (logP) | A key driver for activity in many pyrimidine series. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial information on its conformational preferences, the stability of its binding to a target protein, and the detailed mechanism of interaction.
MD simulations have been applied to pyrimidine-containing ligands to validate docking results and analyze the stability of ligand-protein complexes. researchgate.netnih.gov For instance, MD simulations of pyrazine-linked (piperazin-1-yl)pyrimidine derivatives were used to rationalize their in vitro activity data as HDAC inhibitors. researchgate.net Similarly, long-timescale simulations (up to 1000 ns) were performed on newly designed pyrido[2,3-d]pyrimidine derivatives to confirm their stable binding within the active site of human thymidylate synthase. nih.gov
Conformational analysis is another key application. Studies on related structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have been conducted to determine the model bioactive conformations necessary for sedative-hypnotic activity. nih.gov Furthermore, analysis of the flexible drug Imatinib, which contains both pyrimidine and methylpiperazine moieties, revealed two main conformations—extended and folded—that are crucial for its intermolecular interactions and binding. mdpi.com These simulations can identify key interactions, such as polar and nonpolar contacts, that are critical for the potency of inhibitors targeting kinases like CDK2, CDK4, and CDK6. nih.gov This detailed understanding of the dynamic binding process is invaluable for the rational design of more effective therapeutic agents.
Analytical Methodologies for Research and Development of 2 4 Methylpiperazin 1 Yl Pyrimidine Derivatives
Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation of Novel Derivatives
Spectroscopic methods are paramount for the unambiguous determination of the chemical structure of novel molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular framework of organic compounds. Both ¹H and ¹³C NMR are routinely employed to characterize derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals can be assigned to the protons on the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the methyl group. For instance, protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0 - 9.0 ppm). jmolecularsci.com The protons of the piperazine ring usually present as multiplets in the aliphatic region, while the N-methyl group gives a characteristic singlet. mdpi.com
¹³C NMR: This method provides information about the different carbon environments in the molecule. The signals for the carbons in the pyrimidine ring are typically observed at expected chemical shift values for aromatic and heterocyclic systems. researchgate.net The aliphatic carbons of the piperazine ring and the methyl group appear at higher field strengths (lower ppm values). mdpi.com
Advanced 2D NMR techniques, such as HMQC and HMBC, are often used to establish connectivity between protons and carbons, which is crucial for confirming the structure of complex derivatives. ipb.pt
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds
| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine Ring Protons | 7.0 - 9.0 | 100 - 165 |
| Piperazine Ring Protons | 2.5 - 4.0 | 45 - 55 |
| N-Methyl Protons | ~2.3 | ~46 |
| Substituent Protons | Variable (depends on substituent) | Variable (depends on substituent) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds. core.ac.ukresearchgate.net
Key vibrational modes include:
C-H Stretching: Aromatic C-H stretches from the pyrimidine ring and any aryl substituents typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the piperazine and methyl groups are observed just below 3000 cm⁻¹. mdpi.com
C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the pyrimidine ring are found in the 1500-1650 cm⁻¹ region. jmolecularsci.com
C-N Stretching: These vibrations, associated with the piperazine and pyrimidine rings, appear in the fingerprint region.
Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Pyrimidine C=N/C=C | Ring Stretching | 1500 - 1650 |
| Amine N-H (if present) | Stretching | 3300 - 3500 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. cardiff.ac.uk Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the derivative molecules. cardiff.ac.uk
The mass spectrum of a synthesized compound provides the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺, confirming its molecular weight. jmolecularsci.com For derivatives containing elements with characteristic isotopic patterns, such as chlorine or bromine, the mass spectrum will exhibit unique signal clusters that aid in structural confirmation. jmolecularsci.com Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to analyze fragmentation patterns, offering deeper structural insights and serving as a sensitive quantification tool. nih.gov
Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Isolation
Chromatographic methods are essential for separating components of a mixture, making them indispensable for monitoring reaction progress, assessing the purity of final compounds, and for purification.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive technique used primarily to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. mdpi.com It is also used for a preliminary assessment of purity. A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of solvents. For example, a mixture of chloroform (B151607) and ethanol (B145695) has been used as an eluent for piperazine derivatives. mdpi.com The separated spots on the TLC plate are visualized, often under UV light.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and widely used technique for the separation, identification, and quantification of compounds. It is the standard method for determining the purity of newly synthesized derivatives. researchgate.net
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for pyrimidine derivatives. cardiff.ac.uk It typically employs a nonpolar stationary phase, such as a C18 or C8 silica gel column, and a polar mobile phase. cardiff.ac.ukresearchgate.net
Mobile Phase: A gradient elution system is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. Common mobile phases consist of mixtures of water with methanol (B129727) or acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. cardiff.ac.uk
Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the pyrimidine chromophore (e.g., 254 nm) to ensure high sensitivity. cardiff.ac.uk
The purity of the final compound is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. cardiff.ac.uk HPLC can also be scaled up for preparative purposes to isolate pure compounds from reaction mixtures.
Interactive Table: Example HPLC Conditions for Purity Analysis of Pyrimidine Derivatives
| Parameter | Condition | Reference |
| Column | C18 silica gel (e.g., Phenomenex Gemini-NX 5u C18) | cardiff.ac.uk |
| Mobile Phase A | 0.1% TFA in Water | cardiff.ac.uk |
| Mobile Phase B | Acetonitrile or Methanol | cardiff.ac.uk |
| Elution Mode | Gradient (e.g., 10-100% B over 10 min) | cardiff.ac.uk |
| Flow Rate | 1.0 mL/min | cardiff.ac.uk |
| Detection | UV at 254 nm | cardiff.ac.uk |
Future Horizons: Charting the Course for this compound in Medicinal Chemistry
The heterocyclic compound this compound stands as a pivotal scaffold in modern medicinal chemistry. Its structural attributes have proven to be highly amenable to chemical modification, leading to the development of a multitude of derivatives with significant therapeutic potential. As research continues to evolve, several key future directions and perspectives are emerging, promising to further unlock the therapeutic value of this versatile chemical entity. These future endeavors are primarily focused on the rational design of novel lead compounds, the exploration of new biological targets, the optimization of pharmacological profiles, and the integration of advanced computational tools to accelerate the discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloropyrimidine derivatives can react with 4-methylpiperazine under basic conditions. Optimization involves:
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) improve coupling efficiency in multi-step syntheses, as seen in intermediates for kinase inhibitors .
- Solvent and temperature : Toluene or THF at 80–100°C enhances reaction rates while minimizing side products .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include pyrimidine protons at δ 8.28–8.30 ppm (d, J ≈ 4.7 Hz) and methylpiperazine protons at δ 2.32 ppm (s, CH₃) .
- X-ray crystallography : Confirms stereochemistry and intermolecular interactions, such as hydrogen bonding between the pyrimidine N and solvent molecules .
- Mass spectrometry (ESI+) : Molecular ion peaks at m/z 412 [M + H]⁺ validate successful synthesis .
Advanced Research Questions
Q. How does the 4-methylpiperazine moiety influence the biological activity of pyrimidine derivatives in anticancer research?
- Methodological Answer : The 4-methylpiperazine group enhances:
- Solubility and bioavailability : The basic nitrogen in piperazine improves water solubility, critical for cellular uptake .
- Target binding : In kinase inhibitors (e.g., CDK or PI3K), the moiety occupies hydrophobic pockets or interacts with catalytic lysine residues, as shown in SAR studies comparing morpholino vs. methylpiperazine substituents .
- Metabolic stability : Methylation reduces oxidative deamination, prolonging half-life in vivo .
Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data when modifying substituents on the pyrimidine core?
- Methodological Answer :
- Systematic substitution : Vary substituents at the 2-, 4-, and 6-positions while keeping the 4-methylpiperazine constant to isolate effects. For example, replacing morpholino with methylpiperazine at R₁ increases cytotoxicity in DU145 cells .
- Computational docking : Use tools like AutoDock to predict binding modes and validate with mutagenesis studies .
- Data normalization : Compare IC₅₀ values across standardized assays (e.g., sulforhodamine B assay) to minimize inter-lab variability .
Q. In multi-step syntheses involving this compound, how can intermediates be efficiently characterized to ensure reaction progress?
- Methodological Answer :
- Real-time monitoring : TLC (silica, UV detection) tracks reaction completion at each step .
- Intermediate isolation : Use preparative HPLC or flash chromatography to purify intermediates like tert-butyl carbamate derivatives, confirmed via MS (m/z 542 [M + H]⁺) .
- Functional group analysis : IR spectroscopy identifies NH stretches (~3300 cm⁻¹) in amine intermediates after deprotection .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Replicate conditions : Ensure identical catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), solvents, and temperatures. For example, yields drop from 91% to <60% if LHMDS is replaced with K₂CO₃ .
- Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated piperazine) that reduce isolated yields .
- Scale considerations : Milligram-scale reactions may show higher yields than kilogram-scale due to mixing efficiency; optimize stirring rates and reactor design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
